

Whitepaper: Structural Elucidation of 5-Chloro-8-fluorochroman-4-one

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Compound of Interest

Compound Name: 5-Chloro-8-fluorochroman-4-one

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Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides an in-depth, systematic methodology for the complete structural elucidation of a novel, halogenated derivative, **5-Chloro-8-fluorochroman-4-one** (Molecular Formula: C₉H₆ClFO₂). We will proceed from foundational mass spectrometric analysis to a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, creating a self-validating workflow that moves from molecular formula confirmation to unambiguous atomic connectivity, culminating in the definitive assignment of the molecular structure.

Introduction: The Chromanone Scaffold and the Analytical Challenge

Chroman-4-one and its derivatives belong to the flavonoid family of heterocyclic compounds, characterized by a benzene ring fused to a dihydropyranone ring.^[3] Their prevalence in natural products and synthetic molecules underscores their importance as scaffolds for drug discovery.^[2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the unequivocal

confirmation of the regiochemistry of these substituents is a critical step in the development process.

This whitepaper addresses the structural elucidation of **5-Chloro-8-fluorochroman-4-one**, a compound with multiple potential isomers. Our objective is to present a logical and efficient workflow that leverages modern analytical techniques to solve the structure with high confidence, providing a template for researchers facing similar challenges.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any new chemical entity is to determine its molecular weight and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, the isotopic distribution pattern is a powerful diagnostic tool for identifying the presence and number of specific elements, notably chlorine and bromine.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: HRMS (ESI-TOF)

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Analysis:
 - Determine the accurate mass of the most abundant ion in the molecular ion cluster.
 - Analyze the isotopic pattern. For a molecule containing one chlorine atom, two major peaks in the molecular ion cluster are expected: the M peak (containing ^{35}Cl) and the M+2 peak (containing ^{37}Cl), with a characteristic intensity ratio of approximately 3:1.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation & Interpretation

Table 1: HRMS Data for 5-Chloro-8-fluorochroman-4-one

Parameter	Observed Value	Theoretical Value	Interpretation
Molecular Formula	$C_9H_6ClFO_2$	$C_9H_6ClFO_2$	Confirmed elemental composition.
$[M+H]^+$ (m/z)	201.0068	201.0062	Excellent mass accuracy (<5 ppm error).
Isotopic Pattern	$M^+ : [M+2]^+ \approx 3:1$	100 : 32.5	Confirms the presence of one chlorine atom. [4] [5]

This foundational data confirms the molecular formula $C_9H_6ClFO_2$ and the presence of a single chlorine atom, providing the necessary groundwork for NMR analysis.

Unveiling the Skeleton: 1D NMR Spectroscopy

One-dimensional NMR spectroscopy (1H , ^{13}C , and ^{19}F) provides the initial blueprint of the molecular structure, revealing the types and environments of hydrogen, carbon, and fluorine atoms.[\[7\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Experiments:
 - 1H NMR: Standard proton spectrum.
 - $^{13}C\{^1H\}$ NMR: Standard proton-decoupled carbon spectrum.

- DEPT-135: Distortionless Enhancement by Polarization Transfer, used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.
- ¹⁹F NMR: Standard fluorine spectrum, typically proton-decoupled.

Data Analysis & Interpretation

A. ¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

- Heterocyclic Ring Protons (C2 & C3): The two methylene groups at C2 and C3 are diastereotopic and adjacent to the chiral center (if one existed) and each other. They are expected to appear as two distinct multiplets in the aliphatic region (~2.5-4.5 ppm).^[8] Specifically, the C3 protons (adjacent to the carbonyl) should be downfield from the C2 protons (adjacent to the ether oxygen). They will likely form a complex multiplet pattern due to geminal and vicinal coupling.
- Aromatic Protons (C6 & C7): With four substituents on the benzene ring (O, C=O, Cl, F), two aromatic protons remain. Their chemical shifts will be influenced by the electronic effects of these substituents. They are adjacent and should appear as doublets due to ortho-coupling (³JHH ≈ 7-9 Hz). Further coupling to the fluorine atom (⁴JHF or ⁵JHF) may introduce additional splitting.

B. ¹³C NMR & DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Combined with DEPT-135, it allows for a complete count of CH, CH₂, CH₃, and quaternary carbons.

- Expected Signals: For C₉H₆ClFO₂, we expect 9 distinct carbon signals.
 - Carbonyl (C4): A quaternary carbon signal at the most downfield position (~190 ppm).

- Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). DEPT-135 will show two as CH and four as quaternary (C4a, C5, C8, C8a). The carbons directly bonded to the electronegative F, Cl, and O atoms will have characteristic shifts.
- Aliphatic Carbons (C2 & C3): Two signals in the upfield region. DEPT-135 will confirm both as CH₂ groups.

C. ¹⁹F NMR Spectroscopy: The Fluorine Probe

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the fluorine environment.[\[9\]](#) [\[10\]](#)[\[11\]](#)

- Expected Signal: A single resonance is expected. Its chemical shift provides information about its electronic environment. Coupling to nearby aromatic protons (³JHF, ⁴JHF) can be observed in the proton-coupled ¹⁹F spectrum or as fine splitting on the corresponding proton signals in the ¹H NMR spectrum.[\[12\]](#)

Table 2: Predicted 1D NMR Data for **5-Chloro-8-fluorochroman-4-one**

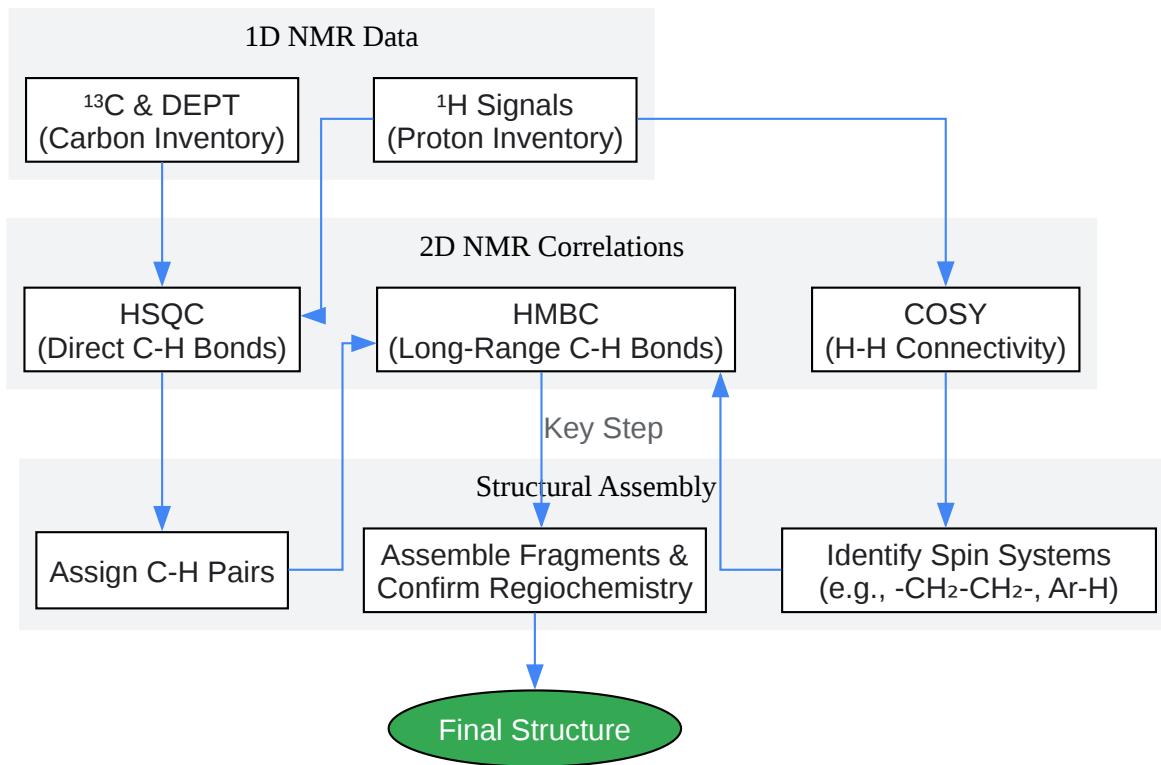
Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling	DEPT-135
^1H	~7.2 - 7.8	2 x Doublet (d) or Doublet of doublets (dd)	N/A
~4.6	Triplet (t) or Multiplet (m)	N/A	
~2.9	Triplet (t) or Multiplet (m)	N/A	
^{13}C	~191	Singlet (s)	Quaternary
~115 - 160	6 signals	2 x CH, 4 x Quaternary	
~67	Singlet (s)	CH_2	
~45	Singlet (s)	CH_2	
^{19}F	~ -110 to -140	Singlet (s) or Multiplet (m)	N/A

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

While 1D NMR provides the individual pieces, 2D NMR spectroscopy reveals how they connect, allowing for the unambiguous assembly of the molecular structure.[\[13\]](#) The primary experiments for this purpose are COSY, HSQC, and HMBC.

Workflow for Structural Assembly

The following diagram illustrates the logical workflow for using 2D NMR data to build the final structure.



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Caption: Logical workflow for 2D NMR-based structure elucidation.

A. COSY (CORrelation SpectroscopY): Identifying Proton Neighbors

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[14]

- Expected Correlations:
 - A cross-peak between the two aliphatic multiplets, confirming the -CH₂(2)-CH₂(3)- spin system.
 - A cross-peak between the two aromatic protons, confirming their ortho relationship (-CH(6)-CH(7)-).

B. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC experiment correlates each proton signal directly to the carbon signal of the atom it is attached to (^1JCH).^[15]^[16] This is the most reliable way to assign the chemical shifts of all protonated carbons.

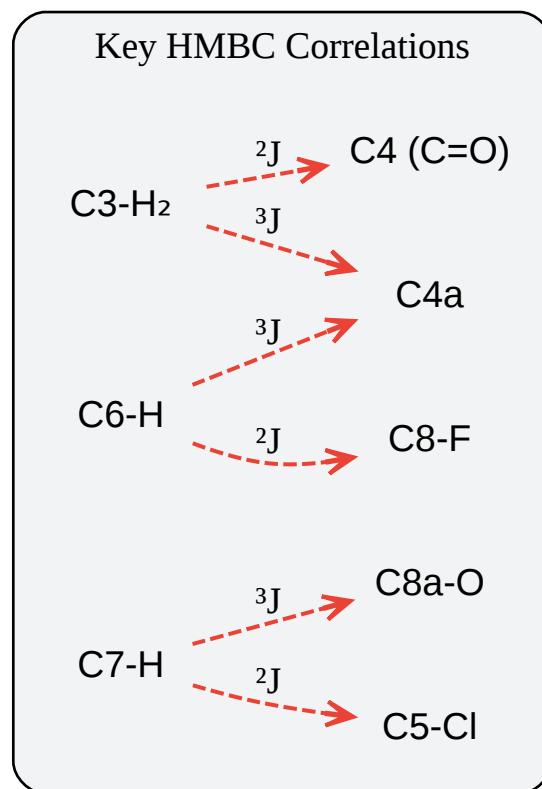
- Expected Correlations:
 - The aliphatic proton signals will correlate to the two CH_2 carbon signals.
 - The two aromatic proton signals will correlate to the two CH carbon signals in the aromatic region.

C. HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (^2JCH , ^3JCH).^[14]^[16] This allows us to connect the spin systems identified by COSY and to place the quaternary carbons and heteroatoms.

Key HMBC Correlations for 5-Chloro-8-fluorochroman-4-one

The following diagram highlights the crucial HMBC correlations needed to confirm the substituent positions.



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Caption: Crucial 2- and 3-bond HMBC correlations for structural confirmation.

- Confirming the Heterocycle: The protons at C3 (H-3) will show a strong correlation to the carbonyl carbon at C4 (²JCH). The protons at C2 (H-2) will show correlations to C3 and C8a (³JCH).
- Placing the Substituents: This is the critical step.
 - The proton at C7 (H-7) must show correlations to the carbon bearing the chlorine (C5, ²JCH) and the quaternary carbon attached to the ether oxygen (C8a, ³JCH). The absence of a strong correlation to C8 helps confirm its position.
 - The proton at C6 (H-6) must show correlations to the carbon bearing the fluorine (C8, ²JCH) and the quaternary carbon adjacent to the carbonyl (C4a, ³JCH).
 - These specific long-range couplings are unique to the 5-Chloro-8-fluoro substitution pattern and rule out other possible isomers.

The Verdict: Final Structure and Data Consolidation

By synthesizing the information from all experiments, the structure of **5-Chloro-8-fluorochroman-4-one** is unequivocally confirmed.

Table 3: Consolidated NMR Assignments for **5-Chloro-8-fluorochroman-4-one** (in CDCl_3)

Position	δ ^{13}C (ppm)	δ ^1H (ppm)	Multiplicity (J in Hz)	COSY Correlation s with	Key HMBC Correlation s with
2	~67.5	~4.62	t (6.5)	H-3	C3, C8a
3	~45.1	~2.90	t (6.5)	H-2	C2, C4, C4a
4	~190.8	-	-	-	-
4a	~121.5	-	-	-	H-3, H-6
5	~123.0	-	-	-	H-7
6	~128.0	~7.45	dd (8.8, 4.0)	H-7	C4a, C5, C8
7	~125.0	~7.05	dd (8.8, 2.5)	H-6	C5, C8a
8	~155.0 (d, $^{1}\text{JCF}=250$)	-	-	-	H-6
8a	~158.0	-	-	-	H-2, H-7

(Note: Chemical shifts are illustrative and based on typical values for substituted chromanones. Actual values must be determined experimentally.[\[8\]](#)[\[17\]](#))

Conclusion

The structural elucidation of novel organic molecules like **5-Chloro-8-fluorochroman-4-one** is a systematic process built on a foundation of interlocking, self-validating data. This guide demonstrates a robust workflow beginning with HRMS to establish the molecular formula, followed by a comprehensive analysis using 1D (^1H , ^{13}C , ^{19}F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The strategic application of the HMBC experiment, in particular, is critical for unambiguously determining the connectivity of non-protonated carbons and confirming the

regiochemistry of the substituents. This multi-technique approach ensures the highest level of confidence in the final structural assignment, a prerequisite for further research and development in the chemical and pharmaceutical sciences.

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